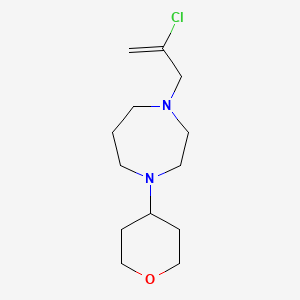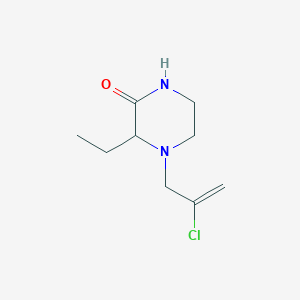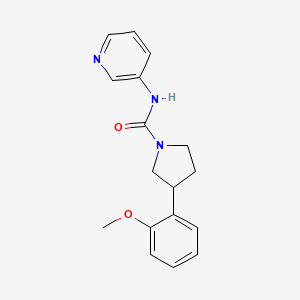
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTM is a thiomorpholine derivative that contains a thiazole ring, which makes it a unique molecule with diverse properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine is not fully understood, but studies have suggested that it works by inhibiting various enzymes and proteins involved in cell signaling pathways. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. In addition, 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit various enzymes and proteins involved in cell signaling pathways. However, the limitations of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine and its potential applications in various fields.
Métodos De Síntesis
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can be synthesized using a variety of methods, including the reaction of 2-chloro-4-propylthiazole with thiomorpholine in the presence of a base. Another method involves the reaction of 2-propylthiazole with thiomorpholine in the presence of a catalyst. Both methods yield 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine in high purity and yield.
Aplicaciones Científicas De Investigación
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Studies have also shown that 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
4-(4-propyl-1,3-thiazol-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c1-2-3-9-8-14-10(11-9)12-4-6-13-7-5-12/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIHSRXDFYAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)




![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)